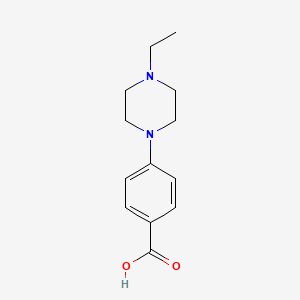

4-(4-Ethylpiperazin-1-YL)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUGZAMAKCYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592409 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784130-66-1 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzoic Acid Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride (CAS No. 940284-81-1), a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its chemical identity, physicochemical properties, a probable synthetic route, and its potential applications, all viewed through the lens of a seasoned medicinal chemist. The narrative is structured to not only present data but to explain the underlying scientific rationale, thereby offering actionable insights for professionals in the field.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is not coincidental; the unique physicochemical properties of the piperazine moiety often bestow favorable pharmacokinetic characteristics upon a drug candidate.[2][3] These properties include enhanced aqueous solubility and the ability to engage in multiple hydrogen bonding interactions, which can be pivotal for target binding and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[4]

Piperazine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antipsychotic, antihistaminic, and anti-infective properties.[1][5][6] this compound hydrochloride belongs to this versatile class of compounds. While it is a less documented analogue, its close relative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a well-known, critical intermediate in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[7][8] This familial link strongly suggests that the ethyl-analogue is a valuable building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.

Core Compound Profile: this compound Hydrochloride

The subject of this guide is the hydrochloride salt of this compound. The salt form is common for amine-containing compounds, as it typically enhances stability and aqueous solubility, which is advantageous for both chemical reactions and potential pharmaceutical formulations.[9]

Chemical and Physical Properties

A clear understanding of a compound's properties is the bedrock of its effective application. The key physicochemical data for this compound hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 940284-81-1 | [10] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | |

| Molecular Weight | 270.76 g/mol | [10] |

| IUPAC Name | This compound hydrochloride | [10] |

| SMILES | O=C(O)C1=CC=C(N2CCN(CC)CC2)C=C1.[H]Cl | [10] |

| InChI Key | NQXIEWIFTRSCDG-UHFFFAOYSA-N | [10] |

Structural Features and Their Implications

The molecule's structure can be dissected into three key components, each contributing to its overall chemical personality and potential for biological activity.

-

Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle for amide bond formation, a cornerstone reaction in drug synthesis. It's also a potential hydrogen bond donor and acceptor, which can be critical for molecular recognition at a biological target.

-

Piperazine Ring: This central scaffold provides a degree of conformational rigidity. The two nitrogen atoms are key; one is engaged in a tertiary amine linkage to the phenyl ring, while the other is alkylated with an ethyl group. The basic nature of the piperazine nitrogens allows for salt formation and can be crucial for interactions with acidic residues in a protein's active site.[9]

-

Ethyl Group: The N-ethyl substituent subtly alters the lipophilicity and steric profile compared to its methyl counterpart. In drug design, such seemingly minor modifications can lead to significant changes in target affinity, selectivity, and metabolic stability.

Synthesis and Characterization: A Practical Approach

While specific, peer-reviewed synthetic procedures for this compound hydrochloride are not extensively published, a robust synthetic strategy can be extrapolated from established methods for analogous compounds, particularly the intermediates of Imatinib.[7][11][12]

Proposed Synthetic Workflow

A logical and efficient approach would be a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.

Caption: Proposed synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)benzoate

-

To a stirred solution of ethyl 4-fluorobenzoate (1 equivalent) and N-ethylpiperazine (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to 120-140 °C.

-

Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) reaction. DMSO is an excellent polar aprotic solvent for this type of transformation. The excess base neutralizes the HF byproduct.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

-

Causality: The basic conditions facilitate the saponification of the ester to the corresponding carboxylate salt. The reflux ensures the reaction proceeds at a reasonable rate.

-

-

Monitor the hydrolysis by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Dilute the aqueous residue with water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 1-2.

-

Causality: Acidification protonates the carboxylate to form the free carboxylic acid and also protonates the basic piperazine nitrogen, leading to the precipitation of the hydrochloride salt.

-

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

-

Dry the product under vacuum to yield this compound hydrochloride as a solid.

Analytical Characterization

A full suite of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of the target compound.

-

NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation by showing the expected signals for the aromatic, piperazine, and ethyl protons and carbons.[13][14][15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]

-

HPLC: The primary method for assessing the purity of the final product. A well-developed HPLC method can also be used for quantification.[16][17]

-

FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Applications in Drug Discovery and Development

Given its structural similarity to known kinase inhibitor precursors, this compound hydrochloride is a prime candidate for use as a building block in the synthesis of novel therapeutic agents. The piperazine scaffold is a key feature in many kinase inhibitors, often acting as a linker that orients other pharmacophoric elements correctly within the ATP-binding pocket of the target kinase.[4]

Potential research applications include:

-

Synthesis of Kinase Inhibitor Libraries: This compound can be used as a starting scaffold to be elaborated via amide coupling with various amines, generating a library of compounds for screening against a panel of kinases.

-

Development of Imatinib Analogues: By replacing the methyl group with an ethyl group, researchers can investigate the structure-activity relationship (SAR) and potentially develop compounds with altered potency, selectivity, or pharmacokinetic profiles.[18]

-

Exploration of Other Biological Targets: The piperazine core is not limited to kinase inhibition. It is present in drugs targeting G protein-coupled receptors (GPCRs), ion channels, and other enzyme classes.[5][19] This compound could therefore be a valuable starting point for projects in diverse therapeutic areas such as CNS disorders, inflammation, or infectious diseases.[6][20][21][22]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: this compound hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[23] The GHS hazard statements for the related methyl-analogue also indicate potential for skin and eye irritation.[24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[25]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[25]

Conclusion

This compound hydrochloride is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its value is derived from the privileged piperazine scaffold, which is known to impart favorable drug-like properties. While direct biological data on this specific molecule is sparse, its close structural relationship to key pharmaceutical intermediates provides a strong rationale for its use in the synthesis of next-generation targeted therapies, particularly kinase inhibitors. The synthetic and analytical methodologies outlined in this guide offer a robust framework for researchers to effectively utilize this compound in their drug discovery programs, paving the way for new therapeutic breakthroughs.

References

- 1. adanipharma.net [adanipharma.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (1185000-02-5) for sale [vulcanchem.com]

- 10. 940284-81-1 | this compound hydrochloride - AiFChem [aifchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]

- 23. chemical-label.com [chemical-label.com]

- 24. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Ethylpiperazin-1-YL)benzoic acid

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 4-(4-Ethylpiperazin-1-YL)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the logical workflow, from synthesis to spectroscopic and crystallographic analysis, offering field-proven insights into the causality behind experimental choices.

Introduction

This compound is a substituted aromatic carboxylic acid containing a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to the prevalence of the piperazine ring as a "privileged scaffold" in numerous biologically active compounds. The precise determination of its chemical structure is a critical prerequisite for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and stability in drug development pipelines. This guide will detail a multi-technique approach to confirm the molecular structure, connectivity, and three-dimensional arrangement of this compound.

Synthesis and Sample Preparation

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a para-halobenzoic acid (e.g., 4-fluorobenzoic acid) with N-ethylpiperazine in the presence of a base.

General Synthetic Protocol:

-

To a solution of 4-fluorobenzoic acid and N-ethylpiperazine in a suitable polar aprotic solvent (e.g., DMSO, DMF), an inorganic base such as potassium carbonate is added.

-

The reaction mixture is heated to promote the substitution reaction.

-

Upon completion, the reaction is cooled, and the product is precipitated by acidification.

-

The crude product is then purified by recrystallization or chromatography to yield the final compound.

For the analytical techniques described below, the purified solid sample is used. For NMR and mass spectrometry, the sample is dissolved in an appropriate solvent.

The Analytical Workflow: A Multi-pronged Approach

The definitive elucidation of a novel chemical entity's structure is never reliant on a single analytical technique. Instead, a synergistic workflow is employed, where each method provides a unique piece of the structural puzzle.

Caption: The logical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first port of call for determining the molecular weight of a newly synthesized compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) is prepared in a mixture of methanol and water with a small amount of formic acid to promote protonation.[1]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used in positive ion mode.

-

Analysis: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation

For this compound (C₁₃H₁₈N₂O₂), the expected monoisotopic mass is 234.1368 g/mol .

| Ion | Expected m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 235.1441 | 235.1445 | Protonated molecular ion |

| [M+Na]⁺ | 257.1260 | 257.1263 | Sodium adduct of the molecular ion |

The high-resolution data allows for the confirmation of the elemental composition, distinguishing it from other potential formulas with a similar nominal mass.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide further structural information. The [M+H]⁺ ion is isolated and fragmented, with the resulting fragments providing clues about the molecule's structure.

Caption: A simplified representation of potential fragmentation pathways in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides detailed information about the chemical environment of each atom and how they are connected.[2][3]

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to an NMR tube.[2]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC experiments are performed.

Data Interpretation

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| 7.8 - 7.9 | d | 2H | Aromatic (ortho to COOH) |

| 6.9 - 7.0 | d | 2H | Aromatic (ortho to piperazine) |

| 3.2 - 3.3 | t | 4H | Piperazine (-CH₂-N-Ar) |

| 2.5 - 2.6 | t | 4H | Piperazine (-CH₂-N-Et) |

| 2.4 - 2.5 | q | 2H | Ethyl (-CH₂-) |

| 1.0 - 1.1 | t | 3H | Ethyl (-CH₃) |

¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | Carboxylic acid (-COOH) |

| ~154 | Aromatic C (attached to N) |

| ~131 | Aromatic CH (ortho to COOH) |

| ~120 | Aromatic C (ipso to COOH) |

| ~115 | Aromatic CH (ortho to N) |

| ~52 | Ethyl (-CH₂) |

| ~48 | Piperazine (-CH₂-N-Ar) |

| ~46 | Piperazine (-CH₂-N-Et) |

| ~12 | Ethyl (-CH₃) |

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds). For example, it will show a correlation between the ethyl -CH₂- and -CH₃ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for connecting different fragments of the molecule. For example, it will show a correlation from the aromatic protons ortho to the piperazine to the piperazine carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~2970-2800 | C-H stretch | Aliphatic |

| ~1680-1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1320-1210 | C-O stretch and O-H bend | Carboxylic acid |

| ~1150 | C-N stretch | Tertiary amine |

The very broad O-H stretch and the strong C=O absorption are highly characteristic of a carboxylic acid.[4][5]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for structure determination, providing an unambiguous 3D model of the molecule as it exists in the solid state.[6][7][8][9]

Experimental Protocol:

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[8]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Data Interpretation

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For this compound, this technique would confirm the connectivity established by NMR and also reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the ethyl and phenyl substituents.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy identifies the key functional groups. NMR spectroscopy provides a detailed map of the molecular connectivity. Finally, X-ray crystallography can provide an unambiguous 3D structure. By following the logical workflow and protocols outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel small molecules.

References

- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-YL)benzoic Acid: Synthesis, Characterization, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Ethylpiperazin-1-YL)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, analytical characterization, and explore its potential as a key building block in the development of novel therapeutics. This document is intended to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Piperazinyl-Benzoic Acid Scaffold

The piperazine moiety is a ubiquitous structural motif in a vast array of approved drugs, conferring favorable pharmacokinetic properties such as improved aqueous solubility and the ability to cross the blood-brain barrier. When coupled with a benzoic acid scaffold, it presents a versatile platform for creating compounds that can interact with a multitude of biological targets. This compound, in particular, is a close structural analog of key intermediates used in the synthesis of targeted cancer therapies, most notably tyrosine kinase inhibitors. Understanding the chemistry and biological potential of this specific derivative is therefore of paramount importance for the design of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from its formulation to its ADME (absorption, distribution, metabolism, and excretion) profile. Below is a summary of the key physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChemLite[2] |

| Molecular Weight | 234.29 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 234.13683 Da | PubChemLite[2] |

| Predicted XlogP | -0.5 | PubChemLite[2] |

| Appearance | White to off-white crystalline powder (predicted) | General knowledge |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO (predicted) | General knowledge |

| pKa | ~4-5 (for the carboxylic acid), ~8-9 (for the piperazine nitrogen) (predicted) | General knowledge |

Note: The majority of the physicochemical data presented here is based on computational predictions and should be confirmed through experimental validation.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 4-fluorobenzoic acid with 1-ethylpiperazine in the presence of a suitable base. This approach is analogous to the synthesis of similar compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid[3].

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Fluorobenzoic acid

-

1-Ethylpiperazine

-

Potassium carbonate (anhydrous)

-

Acetonitrile (dry)

-

Deionized water

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzoic acid (1.0 eq), 1-ethylpiperazine (1.2 eq), and potassium carbonate (1.5 eq) in dry acetonitrile.

-

Reaction: Heat the reaction mixture to 353 K (80 °C) and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it slowly into ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of 4-5 using glacial acetic acid. This will precipitate the product.

-

Isolation: Collect the resulting solid by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Rationale: The use of a slight excess of 1-ethylpiperazine and potassium carbonate drives the reaction to completion. Acetonitrile is an appropriate solvent due to its polarity and boiling point. Acidification is crucial for protonating the carboxylate to the less soluble carboxylic acid, facilitating its precipitation and isolation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

12.5-13.5 (s, 1H): Carboxylic acid proton (-COOH).

-

7.8-8.0 (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

6.9-7.1 (d, 2H): Aromatic protons ortho to the piperazine group.

-

3.2-3.4 (t, 4H): Piperazine protons adjacent to the benzene ring.

-

2.5-2.7 (t, 4H): Piperazine protons adjacent to the ethyl group.

-

2.4-2.6 (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

-

1.0-1.2 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

167-168: Carboxylic acid carbon (-COOH).

-

154-155: Aromatic carbon attached to the piperazine nitrogen.

-

131-132: Aromatic carbons ortho to the carboxylic acid group.

-

122-123: Aromatic carbon attached to the carboxylic acid group.

-

114-115: Aromatic carbons ortho to the piperazine group.

-

52-53: Methylene carbon of the ethyl group (-CH₂-CH₃).

-

48-49: Piperazine carbons adjacent to the benzene ring.

-

47-48: Piperazine carbons adjacent to the ethyl group.

-

12-13: Methyl carbon of the ethyl group (-CH₂-CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum (Electrospray Ionization - Positive Mode):

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 235.1441 |

| [M+Na]⁺ | 257.1260 |

Data sourced from PubChemLite predictions.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound.

References

molecular weight of 4-(4-Ethylpiperazin-1-YL)benzoic acid

An In-Depth Technical Guide to the Molecular Weight Determination of 4-(4-Ethylpiperazin-1-YL)benzoic acid

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is a cornerstone of drug development and quality control. This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. The accurate determination of its molecular weight is not merely a procedural step; it is a critical checkpoint that validates the compound's identity, purity, and structural integrity. An erroneous molecular weight assessment can lead to significant downstream consequences, including incorrect stoichiometric calculations in subsequent reactions, misinterpretation of biological activity data, and potential failure in regulatory submissions.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and methodologies for determining the . We will delve into two orthogonal, field-proven techniques: high-resolution mass spectrometry and classical acid-base titration. This dual-method approach ensures a self-validating system, providing the highest degree of confidence in the final characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable framework for small molecule analysis.

Section 1: Physicochemical Properties of this compound

Before any experimental determination, it is essential to understand the theoretical properties of the target compound. This compound is often handled and supplied as a hydrochloride (HCl) salt to improve its stability and solubility. It is crucial to distinguish between the free acid and its salt form, as their molecular weights differ.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | This compound | This compound hydrochloride | N/A |

| CAS Number | 940284-81-1 (for HCl salt) | 940284-81-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₉ClN₂O₂ | [1][2] |

| Theoretical Molecular Weight | 234.30 g/mol | 270.76 g/mol | [1][2] |

| Monoisotopic Mass | 234.1368 Da | 270.1135 Da | [3] |

Chemical Structure:

Caption: Chemical structure of this compound.

Section 2: Experimental Methodologies for Molecular Weight Determination

A multi-pronged experimental approach is best practice for unequivocally confirming the molecular weight of a compound. Here, we detail two robust methods: Mass Spectrometry for its precision and directness, and Acid-Base Titration as a functional confirmation of the acidic group and its corresponding equivalent weight.

Method A: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is the gold standard for molecular weight determination of small molecules.[4][5] It measures the mass-to-charge ratio (m/z) of ions, providing a direct readout of the molecular mass with exceptional accuracy.[6] For a polar, ionizable molecule like this compound, Electrospray Ionization (ESI) is the preferred technique. ESI is a soft ionization method that minimizes fragmentation, ensuring the predominant species observed is the intact molecular ion.[7] We select positive ion mode ([M+H]⁺) because the piperazine nitrogen is readily protonated, leading to a strong and easily interpretable signal.

Experimental Protocol: Direct Infusion ESI-HRMS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound (or its HCl salt).

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the analyte is protonated for efficient ionization in positive mode.

-

Serially dilute the stock solution to a final concentration of 1-10 µg/mL. This low concentration prevents detector saturation and ion suppression effects.

-

-

Instrumentation & Workflow:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, calibrated according to the manufacturer's protocol.

-

Set up a direct infusion method. The prepared sample is loaded into a syringe and infused directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). This bypasses chromatographic separation, allowing for rapid analysis.

-

-

Data Acquisition:

-

Ionization Mode: ESI, Positive.

-

Mass Range: Scan from m/z 100 to 500. This range comfortably encompasses the expected molecular ion.

-

Resolution: Set to >10,000 (FWHM) to enable accurate mass measurement.

-

Data Analysis: The acquired mass spectrum plots ion intensity versus m/z. The molecular weight is determined from the most intense peak corresponding to the protonated molecule, [M+H]⁺. For the free acid, this peak is expected at m/z 235.1441.

-

Caption: Workflow for molecular weight determination by ESI-Mass Spectrometry.

Method B: Molecular Weight Determination by Acid-Base Titration

Expertise & Rationale: While MS provides a direct mass measurement, titration offers an orthogonal, classical chemistry approach that validates the compound's functional properties.[8] This method determines the equivalent weight of the acid.[9] Since this compound contains a single carboxylic acid group, it is monoprotic. Therefore, its equivalent weight is equal to its molecular weight.[10] This experiment confirms both the presence of the acidic functionality and the mass of the molecule associated with that function. It is a self-validating system because the titrant (NaOH) must first be standardized against a primary standard of known purity and molecular weight.[8]

Experimental Protocol: Potentiometric Titration

-

Standardization of Titrant (0.1 M NaOH):

-

Accurately weigh approximately 0.4 g of primary standard potassium hydrogen phthalate (KHP), dried at 110°C, and dissolve in ~50 mL of deionized water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the prepared ~0.1 M NaOH solution until a faint, persistent pink color is observed.

-

Calculate the exact molarity of the NaOH solution. Perform in triplicate for statistical validity.

-

-

Titration of the Analyte:

-

Accurately weigh approximately 150-200 mg of this compound HCl into a 250 mL beaker.

-

Dissolve in ~75 mL of an appropriate solvent (e.g., a mixture of water and ethanol to ensure solubility).

-

Place a calibrated pH electrode and a magnetic stirrer into the solution.

-

Fill a 50 mL buret with the standardized 0.1 M NaOH solution.

-

Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change rapidly, reduce the increment size to 0.1 mL or less to accurately capture the equivalence point.

-

Continue additions past the equivalence point to fully define the titration curve.

-

-

Data Analysis & Calculation:

-

Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (the inflection point). This can be determined graphically from a first-derivative plot (ΔpH/ΔV vs. V).

-

Calculate the molecular weight using the following formula:

-

MW ( g/mol ) = (mass of analyte in g) / (Molarity of NaOH in mol/L * Volume of NaOH at equivalence point in L)

-

-

Caption: Experimental workflow for molecular weight determination via titration.

Section 3: Data Interpretation and Validation

Interpreting Mass Spectrometry Data The mass spectrum should show a prominent peak at m/z 235.14 for the free acid ([C₁₃H₁₈N₂O₂ + H]⁺) or m/z 235.14 for the HCl salt (as the HCl is lost and the free base is protonated in the gas phase). High-resolution instrumentation allows this value to be measured to four decimal places. The experimentally determined mass should be within 5 ppm of the theoretical monoisotopic mass.

Interpreting Titration Data The titration of the HCl salt will show two equivalence points. The first corresponds to the neutralization of the hydrochloride proton, and the second corresponds to the neutralization of the carboxylic acid proton. For molecular weight calculation, the volume of titrant consumed between the first and second equivalence points should be used, as this corresponds specifically to the carboxylic acid moiety. If titrating the free acid, only one equivalence point will be observed. The calculated molecular weight should be within ±2% of the theoretical value for a carefully executed experiment.

Comparative Data Summary

| Method | Expected Result for Free Acid | Purpose & Validation |

| Mass Spectrometry | [M+H]⁺ peak at m/z 235.1441 | Direct, high-accuracy measurement of mass-to-charge ratio. Confirms elemental composition. |

| Acid-Base Titration | Calculated MW ≈ 234.3 g/mol | Confirms the presence of one acidic proton per molecule and provides the equivalent weight. Validates the compound's functionality. |

Conclusion

The determination of the is a foundational step in its chemical characterization. By employing a dual-pronged strategy of high-resolution mass spectrometry and acid-base titration, researchers can achieve an exceptionally high degree of confidence in the compound's identity and purity. Mass spectrometry provides a direct and highly accurate measurement of the molecular mass, while titration serves as an orthogonal validation of the compound's acidic functionality and equivalent weight. This rigorous, self-validating approach exemplifies the principles of sound analytical science and is essential for advancing drug discovery and development projects with reliable, well-characterized molecules.

References

- 1. 940284-81-1 | this compound hydrochloride - AiFChem [aifchem.com]

- 2. 940284-81-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 7. tutorchase.com [tutorchase.com]

- 8. prezi.com [prezi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. titration [westfield.ma.edu]

A Comprehensive Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic Acid

This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 4-(4-Ethylpiperazin-1-YL)benzoic acid, a crucial building block in contemporary drug discovery and development. The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, capable of binding to a multitude of biological receptors with high affinity. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are integral components in the design of various therapeutic agents. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzoic acid group provides a handle for further chemical modification or for direct interaction with biological targets. The ethyl group on the piperazine nitrogen can modulate the basicity and lipophilicity of the molecule, fine-tuning its pharmacological profile. The synthesis of this key intermediate is therefore of paramount importance for the advancement of numerous pharmaceutical research programs.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the reaction of a nucleophile, in this case, N-ethylpiperazine, with an aryl halide bearing an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination process. The electron-withdrawing carboxylic acid group (or its carboxylate form under basic conditions) on the benzene ring is essential for this reaction. It delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the subsequent elimination of the halide leaving group. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the piperazine, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

Visualizing the SNAr Pathway

Caption: SNAr synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and is optimized for the preparation of this compound.[1]

Materials:

-

4-Fluorobenzoic acid

-

N-Ethylpiperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), dry

-

Deionized water

-

Glacial acetic acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), N-ethylpiperazine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add dry acetonitrile to the flask to create a stirrable slurry.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring under a nitrogen atmosphere.

-

Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water.

-

Acidify the aqueous mixture to a pH of 4-5 with glacial acetic acid. This will precipitate the product.

-

Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound as a solid.

Data Summary Table:

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4-Fluorobenzoic Acid | 140.11 | 1.0 |

| N-Ethylpiperazine | 114.19 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

| This compound | 234.29 | - |

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

For aryl halides that are less reactive towards SNAr, or when milder reaction conditions are desired, the Buchwald-Hartwig amination presents a powerful alternative.[2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of carbon-nitrogen bonds.[2]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

-

Oxidative addition of the aryl halide to a Pd(0) complex.

-

Association of the amine to the palladium center.

-

Deprotonation of the amine by a base.

-

Reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst.[3]

The choice of palladium precursor, ligand, base, and solvent is critical for the success of this reaction and can be tailored to the specific substrates.

Visualizing the Buchwald-Hartwig Workflow

Caption: General workflow for Buchwald-Hartwig amination.

General Experimental Considerations

A typical Buchwald-Hartwig amination for the synthesis of this compound would involve the following:

-

Aryl Halide: 4-Bromobenzoic acid or 4-iodobenzoic acid would be suitable starting materials.

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

-

Ligand: A variety of phosphine ligands can be employed, such as BINAP, XPhos, or SPhos, to facilitate the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being frequently used.

-

Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

-

Temperature: The reaction is usually heated, often between 80-110°C.

The reaction would be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. After the reaction is complete, an aqueous workup followed by purification, often by crystallization or column chromatography, is necessary to isolate the pure product.

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies. The choice between nucleophilic aromatic substitution and Buchwald-Hartwig amination will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. For large-scale production, the SNAr pathway is often preferred due to its operational simplicity and the lower cost of reagents. However, the Buchwald-Hartwig amination offers greater versatility and is a valuable tool for laboratory-scale synthesis and for substrates that are unreactive under SNAr conditions. This guide provides the necessary foundational knowledge for the successful synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, frequently incorporated into the structure of therapeutic agents across a wide range of disease areas. Its prevalence stems from the unique physicochemical properties it imparts to a molecule, including improved aqueous solubility and bioavailability. The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or be functionalized to modulate the pharmacokinetic and pharmacodynamic profile of a compound. 4-(4-Ethylpiperazin-1-YL)benzoic acid hydrochloride is a key building block in the synthesis of more complex pharmaceutical ingredients. Its structure combines the beneficial properties of the piperazine moiety with a benzoic acid functional group, providing a versatile handle for further chemical modifications, such as amide bond formation, to create libraries of potential drug candidates. This guide provides a comprehensive overview of a proposed synthetic route to this compound hydrochloride, grounded in established chemical principles and analogous transformations.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and widely employed method for the synthesis of 4-(N-arylpiperazinyl)benzoic acids is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, the secondary amine of N-ethylpiperazine. The reactivity of the aryl halide is crucial, with fluoro-substituted arenes generally being the most reactive towards nucleophilic attack due to the high electronegativity of fluorine.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophilic nitrogen of N-ethylpiperazine attacks the carbon atom bearing the leaving group on the 4-halobenzoic acid. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group, such as the carboxylic acid, in the para position is essential for stabilizing this intermediate by delocalizing the negative charge. In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired product.

Proposed Synthesis of this compound

This section outlines a detailed, step-by-step protocol for the synthesis of this compound, followed by its conversion to the hydrochloride salt. This proposed synthesis is based on a well-documented procedure for a structurally similar compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid.[1]

Reaction Scheme

Caption: Proposed reaction scheme for the synthesis of this compound hydrochloride.

Experimental Protocol

Part 1: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluorobenzoic Acid | 140.11 | 1.40 g | 10.0 |

| N-Ethylpiperazine | 114.19 | 1.26 g (1.38 mL) | 11.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |

| Acetonitrile (CH₃CN) | 41.05 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol), N-ethylpiperazine (1.26 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Add acetonitrile (20 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium fluoride). Wash the solid residue with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Work-up and Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., dichloromethane/methanol).

-

Purify the product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Part 2: Formation of the Hydrochloride Salt

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| This compound | 234.30 | (from Part 1) |

| Hydrochloric Acid (e.g., 4M in 1,4-Dioxane) | 36.46 | ~1.1 equivalents |

| Diethyl Ether (Et₂O) | 74.12 | As needed |

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

-

With stirring, add a solution of hydrochloric acid (approximately 1.1 equivalents, e.g., 4M in 1,4-dioxane) dropwise to the solution of the free base.

-

A precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by the addition of a less polar solvent, such as diethyl ether, or by cooling the solution in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual solvent and impurities.

-

Dry the product under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.

Characterization

The structure and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (two broad multiplets), and the aromatic protons of the benzoic acid moiety (two doublets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbons of the ethyl group, the piperazine ring, the aromatic ring, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches of the alkyl and aromatic groups, and C-N stretching vibrations.

Applications in Drug Discovery

Compounds containing the 4-(4-alkylpiperazin-1-yl)benzoic acid scaffold are valuable intermediates in the synthesis of a variety of biologically active molecules. For instance, the closely related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.

The ethyl-substituted analog, this compound, can be utilized to explore the structure-activity relationship (SAR) of potential drug candidates. The ethyl group, being slightly more lipophilic than a methyl group, can influence the compound's binding affinity to its biological target, as well as its metabolic stability and pharmacokinetic profile. Researchers can use this building block to synthesize novel derivatives for screening against a wide array of therapeutic targets, including but not limited to:

-

Kinase inhibitors: By forming amide bonds with various amine-containing heterocyclic systems.

-

G-protein coupled receptor (GPCR) modulators: The piperazine nitrogen can interact with key residues in the binding pockets of these receptors.

-

Antiviral and antimicrobial agents: The piperazine moiety is a common feature in many compounds with such activities.

Conclusion

The synthesis of this compound hydrochloride can be reliably achieved through a nucleophilic aromatic substitution reaction between 4-fluorobenzoic acid and N-ethylpiperazine, followed by salt formation. This technical guide provides a robust, proposed methodology based on established chemical literature, enabling researchers and drug development professionals to access this valuable building block for the synthesis of novel therapeutic agents. The versatility of the piperazine scaffold ensures that this and related compounds will continue to be of significant interest in the ongoing quest for new and improved medicines.

References

preparation of 4-(4-Ethylpiperazin-1-YL)benzoic acid derivatives

An In-depth Technical Guide to the Preparation of 4-(4-Ethylpiperazin-1-YL)benzoic Acid Derivatives

Abstract

The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid aromatic ring, a flexible piperazine linker, and a versatile carboxylic acid handle allows for systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis of the core intermediate, this compound, and details robust methodologies for its subsequent derivatization, with a primary focus on amide bond formation. Authored for researchers and drug development professionals, this document emphasizes the mechanistic rationale behind protocol choices, provides detailed, field-proven experimental procedures, and offers a strategic framework for library development.

The Strategic Importance of the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a cornerstone in modern drug design, recognized for its ability to interact with a wide range of biological targets. The piperazine ring, often in its protonated state under physiological pH, can form crucial ionic interactions with acidic residues in protein binding pockets. The ethyl group on the distal nitrogen provides a balance of lipophilicity and metabolic stability, influencing cell permeability and target engagement. The para-substituted benzoic acid serves as a critical synthetic handle, allowing for the attachment of diverse chemical functionalities to probe structure-activity relationships (SAR). Derivatives of this core have shown promise in various therapeutic areas, including oncology and neuroscience.[1][2]

Synthesis of the Core Intermediate: this compound

The construction of the central C-N bond between the phenyl ring and the piperazine moiety is the key step in synthesizing the core scaffold. The two most prevalent strategies are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation.

Mechanistic Considerations: SNAr vs. Ullmann Condensation

-

Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method when the aromatic ring is "activated" by an electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (e.g., a halogen).[3][4] In the case of 4-halobenzoic acids, the carboxylic acid (or carboxylate) acts as a powerful EWG, stabilizing the transient, negatively charged Meisenheimer complex formed during the reaction. Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

-

Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a classic method for forming C-N and C-O bonds.[5][6] While highly effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[7] Modern ligand-accelerated protocols have significantly improved the reaction's scope and mildness, making it a viable alternative, especially for less activated aryl halides.[8][9]

For the synthesis of this compound, the SNAr reaction using 4-fluorobenzoic acid is superior due to its operational simplicity, high efficiency, and avoidance of transition metal catalysts.

Recommended Synthetic Workflow

The following workflow diagram illustrates the SNAr approach for synthesizing the title compound.

Caption: Synthetic workflow for this compound via SNAr.

Detailed Experimental Protocol: Synthesis of the Core

This protocol is adapted from a similar, well-established procedure for a related compound.[10]

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dry acetonitrile (approx. 5-10 mL per mmol of limiting reagent).

-

Addition of Nucleophile: Add N-ethylpiperazine (1.2 eq.) to the stirring suspension.

-

Reaction: Heat the mixture to 80°C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water (approx. 10x the volume of acetonitrile).

-

Acidification & Precipitation: While stirring vigorously, acidify the aqueous mixture to a pH of 4-5 using glacial acetic acid or 1M HCl. A precipitate will form.

-

Isolation: Stir the suspension for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Derivatization of the Core Scaffold

The carboxylic acid moiety is the primary site for derivatization, most commonly through the formation of amide bonds. This reaction is central to medicinal chemistry, as it allows for the coupling of the core scaffold to a vast library of primary and secondary amines, generating diverse molecular architectures.[11]

The Chemistry of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent . The general mechanism involves the coupling reagent reacting with the carboxylate to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond and releasing the activated leaving group as a byproduct.

Selecting the Optimal Coupling Reagent

A multitude of coupling reagents are available, each with specific advantages. The choice depends on factors such as substrate complexity, steric hindrance, desired reaction conditions, and the need to suppress side reactions like epimerization in chiral substrates.

| Reagent Class | Example (Acronym) | Advantages | Disadvantages & Considerations |

| Carbodiimides | EDC (or EDCI) | Water-soluble byproducts, cost-effective. | Often requires an additive (e.g., HOBt, Oxyma) to suppress side reactions and improve efficiency.[12] |

| Uronium/Aminium | HATU, HBTU | High reactivity, fast reaction times, low epimerization. | Higher cost, can form guanidinium byproduct with the amine if addition order is not controlled.[13] |

| Phosphonium | PyBOP, BOP | Very effective for sterically hindered couplings. | Produces carcinogenic HMPA as a byproduct (BOP); PyBOP is a safer alternative. |

Derivatization Workflow: A Strategic Approach

The following diagram outlines a logical workflow for generating a library of amide derivatives from the core acid.

Caption: Decision workflow for the synthesis of an amide derivative library.

Detailed Experimental Protocol: Amide Coupling

This protocol provides a robust and generally applicable method for amide bond formation using HATU, a highly efficient uronium-based coupling reagent.[13]

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM, approx. 10 mL per mmol).

-

Reagent Addition: Add the desired primary or secondary amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

-

Causality Note: DIPEA is crucial. It deprotonates the carboxylic acid to form the more nucleophilic carboxylate and also neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation without competing as a nucleophile itself.

-

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

Conclusion

The this compound scaffold is a synthetically accessible and highly versatile platform for drug discovery. Its preparation is reliably achieved through a high-yielding Nucleophilic Aromatic Substitution reaction. The true power of this core lies in the straightforward derivatization of its carboxylic acid handle, primarily via robust and well-optimized amide coupling methodologies. By systematically applying the protocols and strategies outlined in this guide, researchers can efficiently generate extensive libraries of novel chemical entities for biological screening, accelerating the journey from hit identification to lead optimization.

References

- 1. cibtech.org [cibtech.org]

- 2. preprints.org [preprints.org]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hepatochem.com [hepatochem.com]

- 12. scribd.com [scribd.com]

- 13. growingscience.com [growingscience.com]

An In-Depth Technical Guide to the Known Biological Activity of 4-(4-Ethylpiperazin-1-YL)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the known biological activities of 4-(4-Ethylpiperazin-1-YL)benzoic acid and its structurally related analogs. While direct, in-depth research on the specific biological functions of this compound is limited, this document synthesizes available information on closely related compounds to infer potential therapeutic applications and guide future research. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into potential mechanisms of action, experimental protocols for validation, and a framework for further investigation.

Introduction and Chemical Context

This compound is a synthetic organic compound featuring a benzoic acid moiety linked to an ethylpiperazine group. The piperazine ring is a common pharmacophore found in a wide array of biologically active molecules, and its derivatives are known to exhibit diverse pharmacological properties, including anticancer, antifungal, and antipsychotic activities. Similarly, benzoic acid derivatives are recognized for their therapeutic potential, including antimicrobial and anti-inflammatory effects[1][2].

The structural similarity of this compound to key intermediates in the synthesis of notable pharmaceuticals, such as the anticancer drug Imatinib, suggests that it may possess significant, yet unexplored, biological activities[3][[“]]. This guide will explore the potential biological activities of this compound based on the established functions of its structural analogs.

Inferred Biological Activities from Structural Analogs

Given the limited direct research on this compound, we can infer its potential biological activities by examining structurally similar compounds.

Potential Anticancer Activity

Several piperazine and benzoic acid derivatives have demonstrated significant anticancer properties. For instance, derivatives of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid are key precursors to Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia[3][[“]][5]. Additionally, novel benzimidazole derivatives containing a piperazine linkage have been shown to act as c-Myc inhibitors, inducing apoptosis in lung cancer cell lines[6]. Other research has identified piperazine-containing compounds as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation[7].

These findings suggest that this compound could potentially exhibit anticancer activity through mechanisms such as kinase inhibition or disruption of protein-protein interactions essential for cancer cell survival.

Potential Enzyme Inhibition

The piperazine moiety is a common feature in various enzyme inhibitors. For example, certain piperazine-sulfonylbenzenecarbohydroxamic acids have been identified as selective histone deacetylase-6 (HDAC6) inhibitors with antiproliferative activity[8]. Furthermore, derivatives of 4-(thiazol-5-yl)benzoic acid have been designed as potent inhibitors of protein kinase CK2, a key enzyme in cell growth and proliferation[9].

Based on these precedents, it is plausible that this compound could function as an inhibitor of various enzymes, such as kinases or HDACs, which would be consistent with potential anticancer activity.

Potential Antimicrobial and Antioxidant Activities

Derivatives of p-aminobenzoic acid containing a piperazine moiety have been synthesized and shown to possess significant antibacterial and antifungal activities[10]. In a different study, 4-(1H-triazol-1-yl)benzoic acid hybrids were evaluated for their antioxidant properties, with some compounds exhibiting potent radical scavenging effects[11].

These studies suggest that this compound may also possess antimicrobial or antioxidant properties, warranting further investigation in these areas.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary. The following section outlines detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment

A primary step in evaluating potential anticancer activity is to determine the compound's cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

In Vitro Enzyme Inhibition Assay: Kinase Inhibition

To investigate the potential for enzyme inhibition, a kinase inhibition assay can be performed.

Experimental Protocol: Kinase Inhibition Assay (e.g., against a panel of common oncogenic kinases)

-

Reagents: Obtain recombinant kinases, appropriate substrates, and ATP.

-

Assay Preparation: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that measure the amount of ATP remaining).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound and determine the IC50 value.

In Vitro Antioxidant Activity Assessment

The potential antioxidant activity can be evaluated using standard radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add the test compound at various concentrations to the DPPH solution. Include a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| A549 (Lung) | [Insert Value] |

| MCF-7 (Breast) | [Insert Value] |

| HCT-116 (Colon) | [Insert Value] |

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| Kinase A | [Insert Value] |

| Kinase B | [Insert Value] |

| Kinase C | [Insert Value] |

Conclusion and Future Directions